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Compound of Interest

Compound Name: Boc-Dap(Fmoc)-OH

Cat. No.: B557130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Nα-tert-

butyloxycarbonyl-Nβ-fluorenylmethyloxycarbonyl-diaminopropionic acid (Boc-Dap(Fmoc)-OH),

a critical building block in modern peptide synthesis and drug discovery. The chirality of amino

acid precursors is paramount, as the biological activity, specificity, and pharmacokinetic

properties of the final peptide are intrinsically linked to its precise three-dimensional structure.

This document will delve into the distinct characteristics of the D- and L-stereoisomers of Boc-
Dap(Fmoc)-OH, offering a comparative analysis of their physicochemical properties, detailed

experimental protocols for their synthesis and characterization, and an exploration of their

differential impact on biological systems.

Core Concepts: The Significance of
Stereochemistry in Dap-Containing Peptides
Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique side chain

for chemical modifications, including branching, cyclization, and the attachment of various

functional moieties. The presence of a chiral center at the alpha-carbon gives rise to two

stereoisomers: Boc-L-Dap(Fmoc)-OH (the (S)-enantiomer) and Boc-D-Dap(Fmoc)-OH (the (R)-

enantiomer).

The incorporation of either the L- or D-isomer into a peptide sequence can have profound

consequences:
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Biological Activity: The stereochemistry of a peptide dictates its interaction with chiral

biological targets such as receptors and enzymes. Often, only one enantiomer will exhibit the

desired biological activity, while the other may be inactive or even elicit off-target effects.

Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by

proteases. The introduction of D-amino acids can significantly enhance a peptide's

resistance to enzymatic cleavage, thereby increasing its in vivo half-life.[1][2]

Conformational Constraints: The stereochemistry of an amino acid residue influences the

local and global conformation of a peptide. The use of D-amino acids can induce specific

turns or secondary structures that may be crucial for biological function.

Data Presentation: A Comparative Analysis of Boc-
Dap(Fmoc)-OH Stereoisomers
The selection of the appropriate stereoisomer for peptide synthesis requires a thorough

understanding of their distinct physicochemical properties. The following table summarizes the

key quantitative data for the L- and D-enantiomers of Boc-Dap(Fmoc)-OH.

Property Boc-L-Dap(Fmoc)-OH Boc-D-Dap(Fmoc)-OH

Molecular Formula C₂₃H₂₆N₂O₆ C₂₃H₂₆N₂O₆

Molecular Weight 426.46 g/mol 426.46 g/mol

Appearance White powder Solid

Melting Point 136 - 138 °C[3]
Not explicitly available in

searched results

Optical Rotation
[α]D²⁰ = -9 ± 1 ° (c=2 in DMF)

[3]

Not explicitly available in

searched results

CAS Number 122235-70-5[4] 131570-56-4[5]

Experimental Protocols
Synthesis of Boc-L-Dap(Fmoc)-OH from D-Serine
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A common route for the stereospecific synthesis of L-Dap derivatives involves starting from the

opposite enantiomer of a readily available chiral precursor, such as serine. The following is a

representative multi-step synthesis of Boc-L-Dap(Fmoc)-OH from D-serine.

Workflow for the Synthesis of Boc-L-Dap(Fmoc)-OH

Synthesis of Boc-L-Dap(Fmoc)-OH from D-Serine

D-Serine N-Protected D-Serine
(e.g., Fmoc-O-tert-butyl-D-serine)
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Oxidation
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Protecting Group Manipulation
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Caption: Synthetic pathway from D-Serine to Boc-L-Dap(Fmoc)-OH.

Detailed Methodology:

Protection of D-Serine: The synthesis begins with the protection of the amino and carboxyl

groups of D-serine. For instance, Nα-Fmoc-O-tert-butyl-D-serine is a commercially available

starting material.

Conversion to Aldehyde: The protected D-serine is converted to the corresponding aldehyde,

for example, through a Swern or Dess-Martin oxidation.

Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine

source to introduce the second amino group, yielding a protected 2,3-diaminopropanol.

Oxidation: The primary alcohol of the diaminopropanol is then oxidized to a carboxylic acid to

form the protected L-Dap backbone.

Protecting Group Manipulation: Finally, the protecting groups are manipulated to yield the

desired Boc-L-Dap(Fmoc)-OH. This may involve the removal of existing protecting groups

and the introduction of the Boc and Fmoc groups at the appropriate positions.
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Chiral Purity Analysis by High-Performance Liquid
Chromatography (HPLC)
Ensuring the enantiomeric purity of Boc-Dap(Fmoc)-OH is crucial. Chiral HPLC is a powerful

technique for separating and quantifying enantiomers.[6][7][8][9]

Workflow for Chiral HPLC Analysis

Chiral HPLC Analysis of Boc-Dap(Fmoc)-OH

Sample Preparation
(Dissolve in mobile phase) Injection onto Chiral Column Separation of Enantiomers UV Detection Data Analysis

(Peak integration and purity calculation)

Click to download full resolution via product page

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Detailed Methodology:

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., CHIRALPAK®

series) is often effective for the separation of N-protected amino acids.[6][8]

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of

hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA).

For reversed-phase, a mixture of acetonitrile, water, and an acidic modifier is common.[7]

Sample Preparation: The Boc-Dap(Fmoc)-OH sample is dissolved in the mobile phase at a

concentration of approximately 1 mg/mL.

Chromatographic Conditions:

Flow Rate: Typically 0.5-1.5 mL/min.

Temperature: Ambient or controlled (e.g., 25 °C).
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Detection Wavelength: 254 nm or 265 nm to detect the Fmoc group.

Data Analysis: The enantiomeric excess (%ee) is calculated by integrating the peak areas of

the two enantiomers.

Differential Biological Impact and Signaling
Pathways
While specific studies directly comparing the effects of Boc-D-Dap(Fmoc)-OH and Boc-L-

Dap(Fmoc)-OH on signaling pathways are not readily available in the searched literature, the

broader impact of incorporating D-amino acids into peptides provides valuable insights.

The incorporation of D-amino acids, such as D-Dap, can significantly influence a peptide's

interaction with biological systems. For example, peptides containing D-amino acids have been

shown to exhibit enhanced stability against proteases, leading to a longer duration of action.[1]

[2] This is particularly relevant in the context of therapeutic peptides that need to persist in a

biological environment.

One area where the stereochemistry of diaminopimelic acid (a related diamino acid) is crucial is

in the activation of the innate immune system. Peptides containing meso-diaminopimelic acid

(a specific stereoisomer) are known to be ligands for NOD1, a cytosolic pattern recognition

receptor.[10] The binding of these peptides to NOD1 triggers a signaling cascade that leads to

the activation of NF-κB and the production of pro-inflammatory cytokines.[10] While this

example does not directly involve Boc-Dap(Fmoc)-OH, it highlights the principle that the

precise stereochemistry of a diamino acid-containing molecule can determine its ability to

engage with specific signaling pathways.

Hypothesized Differential Signaling of Peptides with D- vs. L-Dap
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Hypothesized Differential Signaling
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Caption: Potential differential biological outcomes of L- vs. D-Dap peptides.

Conclusion
The stereoisomers of Boc-Dap(Fmoc)-OH represent distinct chemical entities with unique

properties that can be strategically employed in peptide and drug development. The choice

between the L- and D-enantiomer has profound implications for the biological activity, stability,

and conformational properties of the final peptide product. A thorough understanding of their

individual characteristics, coupled with robust analytical methods for ensuring enantiomeric

purity, is essential for the rational design and synthesis of novel peptide-based therapeutics.

Further research into the specific biological roles of peptides containing these isomers will

undoubtedly unveil new opportunities for therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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